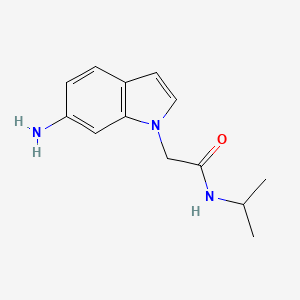
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with an amino group at the 6-position and an N-isopropylacetamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Amination: The introduction of the amino group at the 6-position can be achieved through nitration followed by reduction. Nitration of the indole ring with nitric acid yields a nitro-indole, which is then reduced to the amino-indole using a reducing agent such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Acylation: The final step involves the acylation of the amino-indole with isopropylacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, at the available positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Nitro-indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive indole core.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity. The N-isopropylacetamide group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(6-Amino-1H-indol-1-yl)-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group.
2-(6-Amino-1H-indol-1-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of an isopropyl group.
2-(6-Amino-1H-indol-1-yl)-N-propylacetamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its membrane permeability and bioavailability compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(6-aminoindol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H17N3O/c1-9(2)15-13(17)8-16-6-5-10-3-4-11(14)7-12(10)16/h3-7,9H,8,14H2,1-2H3,(H,15,17) |
InChI Key |
RKSSUEKKJLDBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















